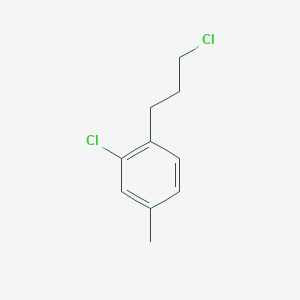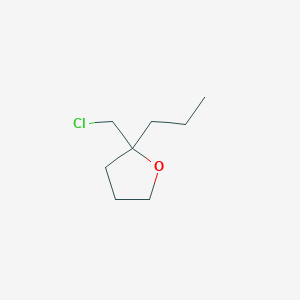
2-(Chloromethyl)-2-propyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxolane ring, along with a propyl group at the same position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propyloxolane typically involves the chloromethylation of 2-propyloxolane. One common method is the reaction of 2-propyloxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the oxolane ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-propyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of 2-methyl-2-propyloxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxirane or other oxidized derivatives.
Reduction: Formation of 2-methyl-2-propyloxolane.
科学的研究の応用
2-(Chloromethyl)-2-propyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-propyloxolane depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-2-propyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-2-propyloxolane: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Methoxymethyl)-2-propyloxolane: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-2-propyloxolane is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group serves as an excellent leaving group. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
2-(chloromethyl)-2-propyloxolane |
InChI |
InChI=1S/C8H15ClO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |
InChIキー |
GCXSOMCUIMSPGQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


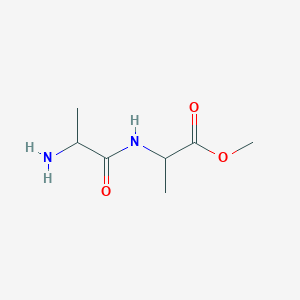

![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
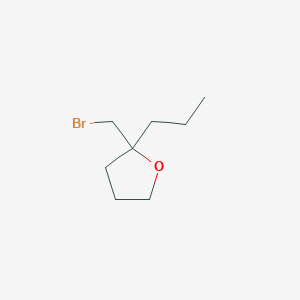
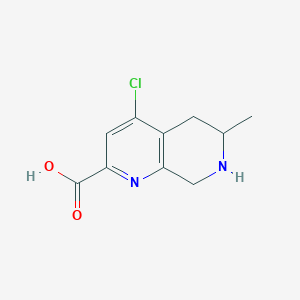

![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)

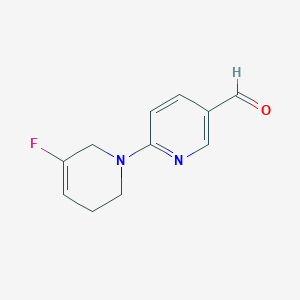
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

